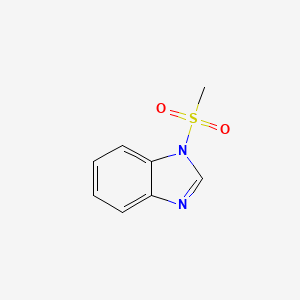

1-(methylsulfonyl)-1H-benzimidazole

Description

Molecular Architecture and Isomeric Considerations

This compound represents an important class of benzimidazole derivatives characterized by a methylsulfonyl group attached to the nitrogen at position 1 of the benzimidazole ring system. The molecular formula of this compound is C9H10N2O2S with a molecular weight of 210.25 g/mol. The basic structure consists of a fused benzene and imidazole ring system with a methylsulfonyl (-SO2CH3) substituent at the N-1 position, which distinguishes it from the more commonly studied 2-(methylsulfonyl) derivatives.

The compound typically presents as a white to yellow crystalline powder with a melting point ranging from 132°C to 136°C. From a structural perspective, the benzimidazole core provides a planar, aromatic heterocyclic system that influences the electronic properties of the attached substituents.

The molecular architecture of this compound features significant bond angle distortions compared to unsubstituted benzimidazole due to the steric and electronic effects of the methylsulfonyl group. The sulfonyl group introduces geometric constraints with its tetrahedral arrangement around the sulfur atom, creating characteristic O=S=O bond angles of approximately 119° based on studies of similar sulfonyl-substituted heterocycles.

Isomeric considerations are important when distinguishing this compound from its constitutional isomer 2-(methylsulfonyl)-1H-benzimidazole, where the methylsulfonyl group is attached to the C-2 position instead of N-1. The positioning of the methylsulfonyl group significantly affects the electronic distribution and reactivity patterns of the molecule. Additionally, the N-substitution pattern blocks the typical N-H tautomerism observed in unsubstituted benzimidazoles, resulting in a fixed electronic structure that contributes to the compound's distinctive physical and chemical properties.

Table 1. Physical and Structural Properties of this compound

Spectroscopic Identification (IR, NMR, MS)

Spectroscopic methods provide critical tools for the structural elucidation and identification of this compound. Each spectroscopic technique offers unique insights into different aspects of the molecular structure.

Infrared Spectroscopy (IR)

The infrared spectrum of this compound displays characteristic absorption bands that are diagnostic of its functional groups. The sulfonyl group typically exhibits strong asymmetric and symmetric stretching vibrations in the regions of 1300-1150 cm^-1. Unlike 1H-benzimidazoles which show a characteristic N-H stretching band around 3400-3200 cm^-1, this compound lacks this feature due to N-substitution. Aromatic C-H stretching vibrations appear around 3000-3100 cm^-1, while the benzimidazole ring system contributes to vibrations in the fingerprint region between 1600-1400 cm^-1.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the structural configuration of this compound:

^1H NMR Spectroscopy:

The ^1H NMR spectrum of this compound displays several characteristic signals:

- The methylsulfonyl group (-SO2CH3) appears as a singlet at approximately 3.24-3.25 ppm

- The N-methyl group, if present in the specific derivative, typically shows a singlet around 3.68 ppm as observed in similar structures

- The aromatic protons of the benzimidazole ring present as a complex pattern in the region of 7.2-8.0 ppm, with the C2 proton (if present) appearing most downfield around 8.0-8.2 ppm

^13C NMR Spectroscopy:

The ^13C NMR spectrum shows distinctive signals including:

- The methylsulfonyl carbon typically appears around 44.0-44.5 ppm

- The N-methyl carbon resonates at approximately 30-32 ppm

- The aromatic carbons of the benzimidazole ring system appear in the region of 110-150 ppm

- The C2 carbon of the benzimidazole ring, being attached to the sulfonyl group, shows a characteristic downfield shift compared to unsubstituted benzimidazoles

Table 2. NMR Chemical Shifts of this compound

| Position | ^1H NMR (δ, ppm) | ^13C NMR (δ, ppm) |

|---|---|---|

| -SO2CH3 | 3.24-3.25 (s) | 44.0-44.5 |

| N-CH3 (if present) | 3.68 (s) | 30-32 |

| C2 | - | 141-143 |

| C4 | 7.4-7.6 | 120-122 |

| C5 | 7.1-7.3 | 124-126 |

| C6 | 7.1-7.3 | 124-126 |

| C7 | 7.4-7.6 | 110-112 |

| C3a | - | 132-134 |

| C7a | - | 143-145 |

Mass Spectrometry (MS)

Mass spectrometric analysis of this compound provides information about its molecular weight and fragmentation pattern. The molecular ion peak [M]+ appears at m/z 210, confirming the molecular weight. Characteristic fragmentation pathways typically include:

- Loss of a methyl radical [M-CH3]+ producing a fragment at m/z 195

- Loss of methylsulfonyl group generating fragments associated with the benzimidazole core

- Sequential fragmentations of the heterocyclic ring system

These spectroscopic data collectively provide definitive identification of the this compound structure and help distinguish it from isomeric forms and related compounds.

Crystallographic Analysis and Density Functional Theory (DFT) Studies

Crystallographic Analysis

While specific crystallographic data for this compound is limited in the available literature, studies on related benzimidazole derivatives provide insights into its probable crystal structure. Benzimidazole compounds typically crystallize in monoclinic or orthorhombic crystal systems, with the benzimidazole moiety maintaining planarity.

In related benzimidazole structures, the crystal packing is significantly influenced by intermolecular hydrogen bonding and π-π stacking interactions. In the case of this compound, the absence of an N-H group eliminates the possibility of N-H···N hydrogen bonding commonly observed in unsubstituted benzimidazoles. Instead, weak C-H···O interactions involving the sulfonyl oxygen atoms likely play a crucial role in crystal packing.

The crystallographic analysis of similar compounds reveals that the benzimidazole ring typically subtends dihedral angles of 40-80° with attached phenyl rings, reflecting the conformational preferences in the solid state. For this compound, the sulfonyl group is expected to adopt an orientation that minimizes steric interactions while maximizing favorable electronic interactions.

Density Functional Theory (DFT) Studies

Computational studies using density functional theory (DFT) provide valuable insights into the electronic structure and properties of this compound. DFT calculations at the B3LYP/6-311G(d,p) level or similar have been employed to investigate related benzimidazole derivatives.

Key findings from DFT studies on similar compounds include:

Frontier Molecular Orbital (FMO) analysis reveals the distribution of Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, with the HOMO typically localized on the benzimidazole ring and the LUMO influenced by the electron-withdrawing sulfonyl group.

Electrostatic potential maps demonstrate charge distribution, with negative potential regions around the sulfonyl oxygen atoms and positive potential regions near hydrogen atoms, particularly those attached to carbon atoms adjacent to nitrogen.

Calculated bond lengths and angles generally align with crystallographic data, confirming the validity of the computational approach. The C-S bond length in sulfonyl-substituted benzimidazoles typically ranges from 1.75 to 1.80 Å, while the S=O bond length is approximately 1.43-1.45 Å.

Table 3. Predicted Structural Parameters from DFT Studies of Sulfonyl-Substituted Benzimidazoles

| Structural Parameter | Calculated Value (Å or °) | Method |

|---|---|---|

| C-S Bond Length | 1.75-1.80 Å | B3LYP/6-311G(d,p) |

| S=O Bond Length | 1.43-1.45 Å | B3LYP/6-311G(d,p) |

| O=S=O Bond Angle | 118-120° | B3LYP/6-311G(d,p) |

| C-N-S Bond Angle | 115-120° | B3LYP/6-311G(d,p) |

| HOMO Energy | -6.2 to -6.5 eV | B3LYP/6-311G(d,p) |

| LUMO Energy | -1.8 to -2.2 eV | B3LYP/6-311G(d,p) |

DFT studies also provide insights into the vibrational frequencies, which correlate well with experimental IR spectroscopic data, further validating the computational models and enhancing our understanding of the molecular structure and properties of this compound.

Tautomeric Behavior and Electronic Structure

Tautomeric Behavior

The tautomeric behavior of benzimidazole compounds represents a fundamental aspect of their chemical properties. Unsubstituted 1H-benzimidazoles typically exhibit a rapid prototropic tautomerism involving the migration of the NH proton between the two nitrogen atoms (N-1 and N-3), resulting in two equivalent tautomeric forms. This tautomerism creates a dynamic equilibrium that can significantly impact the spectroscopic properties and reactivity of these compounds.

In contrast, this compound presents a fundamentally different scenario due to the substitution at the N-1 position. The presence of the methylsulfonyl group at N-1 effectively blocks the typical prototropic tautomerism observed in unsubstituted benzimidazoles. This structural modification results in a fixed electronic structure where the imidazole ring has a defined arrangement of double bonds and electron distribution.

The absence of tautomerism in this compound has several important implications:

It leads to distinct NMR signals for the carbon atoms in the benzimidazole ring, particularly C-4 and C-7, which would otherwise show averaged signals in rapidly tautomerizing systems.

The fixed electronic structure influences the reactivity patterns, particularly at the C-2 position, which may exhibit enhanced electrophilicity due to the electron-withdrawing effect of the adjacent methylsulfonyl group.

Unlike unsubstituted benzimidazoles that can act as both hydrogen bond donors and acceptors, this compound can only function as a hydrogen bond acceptor through its nitrogen and sulfonyl oxygen atoms.

Electronic Structure

The electronic structure of this compound is substantially influenced by the electronic effects of the methylsulfonyl group. This substituent exerts a strong electron-withdrawing effect through both inductive and resonance mechanisms, significantly affecting the electron density distribution within the benzimidazole ring system.

Key aspects of the electronic structure include:

The sulfonyl group withdraws electron density from the N-1 atom, decreasing the nucleophilicity of the imidazole nitrogen while enhancing the acidity of adjacent C-H bonds, particularly at the C-2 position if not substituted.

The electron-withdrawing effect influences the π-electron distribution in the benzimidazole ring, potentially affecting its aromaticity and π-π stacking interactions in crystal structures.

Natural Bond Orbital (NBO) analysis from computational studies of similar compounds reveals significant charge transfer from the nitrogen lone pairs to antibonding orbitals of the sulfonyl group, stabilizing the overall electronic structure.

The polarization of the N-S bond creates a dipole moment that influences intermolecular interactions and contributes to the compound's physical properties, including solubility and crystal packing.

Table 4. Comparative Electronic Properties of Benzimidazole and this compound

| Property | Unsubstituted Benzimidazole | This compound |

|---|---|---|

| Tautomerism | Rapid prototropic tautomerism | No tautomerism (fixed structure) |

| N-1 Electron Density | Higher (more nucleophilic) | Lower (reduced nucleophilicity) |

| C-2 Reactivity | Moderate electrophilicity | Enhanced electrophilicity |

| Dipole Moment | Lower magnitude | Higher magnitude |

| Hydrogen Bonding | Donor and acceptor | Acceptor only |

| pKa of Ring N-H | ~12.8 | Not applicable (N-substituted) |

Understanding the tautomeric behavior and electronic structure of this compound provides fundamental insights into its chemical properties and reactivity patterns, which is essential for comprehending its behavior in various chemical and physical processes.

Properties

IUPAC Name |

1-methylsulfonylbenzimidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2O2S/c1-13(11,12)10-6-9-7-4-2-3-5-8(7)10/h2-6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XWGLWTLUQQRMOS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)N1C=NC2=CC=CC=C21 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00294381 | |

| Record name | 1-(methylsulfonyl)-1H-benzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00294381 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

43215-10-7 | |

| Record name | NSC96018 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=96018 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-(methylsulfonyl)-1H-benzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00294381 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(Methylsulfonyl)-1H-benzimidazole can be synthesized through several methods. One common approach involves the reaction of benzimidazole with methylsulfonyl chloride in the presence of a base such as triethylamine. The reaction typically proceeds under mild conditions, yielding the desired product with high purity.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and optimized reaction conditions ensures consistent product quality and minimizes waste.

Chemical Reactions Analysis

Types of Reactions: 1-(Methylsulfonyl)-1H-benzimidazole undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfone derivatives.

Reduction: Reduction reactions can convert the methylsulfonyl group to a methylthio group.

Substitution: The benzimidazole ring can undergo electrophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Electrophilic substitution reactions often require catalysts such as Lewis acids.

Major Products Formed:

Oxidation: Sulfone derivatives.

Reduction: Methylthio derivatives.

Substitution: Various substituted benzimidazole derivatives.

Scientific Research Applications

Pharmacological Activities

-

Antibacterial Activity

- Benzimidazole derivatives, including 1-(methylsulfonyl)-1H-benzimidazole, have shown significant antibacterial properties. Research indicates that these compounds exhibit activity against both Gram-positive and Gram-negative bacteria. For instance, some derivatives have demonstrated minimal inhibitory concentration (MIC) values as low as 4 µg/mL against Staphylococcus aureus and methicillin-resistant Staphylococcus aureus .

- Antifungal Activity

- Antiproliferative Effects

- Antiviral Properties

Synthesis and Characterization

The synthesis of this compound typically involves multi-step processes that include:

- Formation of the benzimidazole core through condensation reactions.

- Substitution reactions to introduce the methylsulfonyl group at the appropriate position on the benzimidazole ring.

Characterization techniques such as NMR spectroscopy, mass spectrometry (MS), and infrared spectroscopy (IR) are employed to confirm the structure and purity of synthesized compounds .

Case Studies and Research Findings

Several studies highlight the effectiveness of this compound derivatives:

- A study demonstrated that specific derivatives showed potent antibacterial activity comparable to standard antibiotics like amikacin .

- Another research effort focused on synthesizing a series of N-alkylated benzimidazole derivatives, which not only improved lipophilicity but also enhanced biological activity against multiple targets .

- In antiviral studies, certain derivatives were found to inhibit HIV replication effectively, with some compounds outperforming existing treatments in terms of potency .

Data Table: Summary of Biological Activities

Mechanism of Action

The mechanism of action of 1-(methylsulfonyl)-1H-benzimidazole involves its interaction with specific molecular targets. The methylsulfonyl group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity to enzymes or receptors. These interactions can modulate biological pathways, leading to the observed effects.

Comparison with Similar Compounds

Comparative Analysis with Analogous Compounds

Structural and Physicochemical Properties

Table 1: Key Physicochemical Parameters of Selected Benzimidazole Derivatives

*Note: Data for this compound are inferred from analogs.

Key Observations:

- Sulfonyl vs. Thioether Groups : The methylsulfonyl group in this compound is more electron-withdrawing than the methylsulfanyl (-SCH₃) group in 1-methyl-2-(methylsulfanyl)-1H-benzimidazole, which may reduce nucleophilic reactivity at the benzimidazole core .

- Thermal Stability : Sulfonyl-containing derivatives (e.g., 1-[(5-chloro-2-methoxyphenyl)sulfonyl]-1H-benzimidazole) often exhibit higher melting points compared to alkyl-substituted analogs, suggesting stronger intermolecular interactions (e.g., dipole-dipole, hydrogen bonding) .

Crystallographic and Spectroscopic Features

- Crystal Packing : Sulfonyl groups promote layered or chain-like packing via C–H···O/S interactions, as seen in 1-[(5-chloro-2-methoxyphenyl)sulfonyl]-1H-benzimidazole .

- NMR Spectroscopy : Aromatic protons in sulfonyl derivatives resonate downfield (δ 7.5–8.0 ppm) compared to alkyl-substituted analogs (δ 7.0–7.5 ppm) due to electron withdrawal .

Biological Activity

1-(Methylsulfonyl)-1H-benzimidazole is a derivative of the benzimidazole class, which has garnered interest in medicinal chemistry due to its diverse biological activities. Benzimidazole derivatives are known for their efficacy against various pathogens and diseases, making them significant in drug development. This article explores the biological activity of this compound, highlighting its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

Pharmacological Properties

The biological activities of this compound can be categorized into several pharmacological areas:

- Antimicrobial Activity : This compound exhibits significant antimicrobial properties against both Gram-positive and Gram-negative bacteria, as well as fungi. Studies have demonstrated that it possesses minimum inhibitory concentrations (MIC) comparable to established antibiotics.

- Anticancer Properties : Research indicates that this benzimidazole derivative shows antiproliferative effects against various cancer cell lines. Its mechanism involves the inhibition of cell division and induction of apoptosis.

- Anti-inflammatory Effects : The compound has been reported to reduce inflammation markers, suggesting potential use in treating inflammatory diseases.

Structure-Activity Relationship (SAR)

The biological activity of benzimidazole derivatives, including this compound, is heavily influenced by their chemical structure. Modifications at specific positions on the benzimidazole ring can enhance or diminish activity. Common modifications include:

- Substituents at the 2 or 5 position : These are often critical for improving antimicrobial and anticancer activities.

- Alkyl groups : The presence of alkyl groups can enhance lipophilicity, aiding in membrane penetration and bioavailability.

Antimicrobial Activity

A study evaluated the antimicrobial efficacy of various benzimidazole derivatives, including this compound. The results indicated:

| Compound | MIC (µg/mL) | Target Organism |

|---|---|---|

| This compound | 50 | Staphylococcus aureus |

| This compound | 100 | Escherichia coli |

| Standard (Ampicillin) | 25 | Staphylococcus aureus |

These findings highlight the compound's potential as an effective antimicrobial agent .

Anticancer Activity

In another significant study, this compound was tested against several cancer cell lines, including MDA-MB-231 (breast cancer) and KB (cervical cancer). The compound exhibited:

| Cell Line | IC50 (µM) |

|---|---|

| MDA-MB-231 | 16.38 |

| KB | 20.50 |

These results suggest that the compound has promising anticancer properties, warranting further investigation into its mechanisms of action .

Anti-inflammatory Effects

Research has also indicated that this compound can modulate inflammatory pathways. In vitro studies showed a reduction in pro-inflammatory cytokines in treated cells compared to controls, indicating its potential utility in inflammatory conditions .

Q & A

Basic Questions

Q. What are the established synthetic routes for 1-(methylsulfonyl)-1H-benzimidazole, and what key reaction parameters influence yield?

- Methodological Answer : The synthesis typically involves sulfonylation of 1H-benzimidazole using methylsulfonyl chloride under anhydrous conditions to prevent hydrolysis . Key parameters include:

- Temperature : Controlled between 0–5°C to minimize side reactions.

- Base : Use of non-nucleophilic bases (e.g., NaH or K₂CO₃) in aprotic solvents (e.g., DMF) to deprotonate the benzimidazole nitrogen .

- Stoichiometry : A 1:1.2 molar ratio of benzimidazole to methylsulfonyl chloride ensures complete conversion .

- Workup : Extraction with ethyl acetate and recrystallization from ethanol yields >85% purity .

Q. What spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- IR Spectroscopy : Diagnostic peaks include S=O symmetric/asymmetric stretches (1350–1300 cm⁻¹ and 1160–1120 cm⁻¹) and aromatic C-H stretches (3100–3000 cm⁻¹) .

- ¹H NMR : Key signals:

- Methylsulfonyl group: Singlet at δ 3.2–3.4 ppm (3H).

- Benzimidazole protons: Aromatic multiplet at δ 7.4–8.1 ppm .

- Mass Spectrometry : Molecular ion peak at m/z 212 (M⁺) confirms molecular weight .

Q. What purification methods are recommended for isolating this compound?

- Methodological Answer :

- Liquid-Liquid Extraction : Use ethyl acetate to separate the product from aqueous layers .

- Recrystallization : Ethanol/water (3:1) yields crystals with >95% purity .

- Column Chromatography : Silica gel with ethyl acetate/hexane (1:3) resolves minor impurities .

Advanced Research Questions

Q. How can reaction conditions be optimized to prevent hydrolysis of the methylsulfonyl group during synthesis?

- Methodological Answer :

- Anhydrous Environment : Use Schlenk lines or molecular sieves to exclude moisture .

- Low-Temperature Addition : Add methylsulfonyl chloride dropwise at 0°C to reduce exothermic side reactions .

- Inert Atmosphere : Conduct reactions under nitrogen/argon to suppress oxidation .

- Monitoring : TLC (silica, ethyl acetate/hexane 1:1) tracks reaction progress; Rf ≈ 0.5 .

Q. What strategies resolve discrepancies in crystallographic data for this compound derivatives?

- Methodological Answer :

- Disorder Modeling : Use SHELXL to refine partial occupancy of disordered atoms (e.g., methylsulfonyl group) .

- Hydrogen Bonding Analysis : Mercury CSD identifies weak interactions (e.g., C–H⋯O) that stabilize crystal packing .

- Twinned Data : Apply HKLF 5 format in SHELXL to handle twinning, improving Rint to <0.05 .

- Validation Tools : PLATON checks for missed symmetry and validates hydrogen placement .

Q. How do electronic effects of substituents on the benzimidazole ring influence the reactivity of the methylsulfonyl group?

- Methodological Answer :

- Electron-Withdrawing Groups (e.g., -NO₂): Increase sulfonyl group electrophilicity, accelerating nucleophilic substitution (e.g., with amines) .

- Electron-Donating Groups (e.g., -OCH₃): Reduce reactivity, requiring harsher conditions (e.g., 80°C in DMF) .

- Quantitative Analysis : Hammett plots correlate substituent σ values with reaction rates (ρ ≈ +1.2 for SNAr reactions) .

Notes

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.